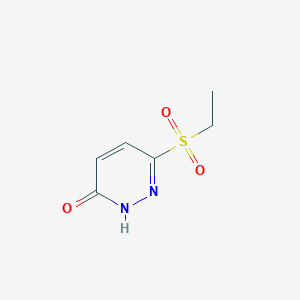![molecular formula C19H22N4O B12918610 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 89459-51-8](/img/structure/B12918610.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar structure, which allows them to intercalate into DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Alkylation: Introduction of the dimethylaminoethyl side chain.
Carboxylation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow reactors for alkylation and carboxylation .
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities .
Scientific Research Applications
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.
Mechanism of Action
The mechanism of action of 9-Amino-N-(2-(dimethylamino
Properties
CAS No. |
89459-51-8 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
GZQOFEOTVUDSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)


